PD 174265 is classified as a small molecule inhibitor and belongs to the class of quinazoline derivatives. It is synthesized from anthranilic acid through a series of chemical reactions that form the quinazoline core structure. This compound is part of a broader category of anti-cancer agents that target receptor tyrosine kinases, specifically designed to inhibit the aberrant signaling pathways associated with tumor growth and metastasis .
The synthesis of PD 174265 involves several key steps:
This multi-step synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
PD 174265 has a complex molecular structure that can be represented by the formula . The compound features a quinazoline core with various functional groups that contribute to its biological activity.
The molecular geometry allows for optimal binding to the ATP-binding site of EGFR, facilitating its role as an inhibitor .
PD 174265 can participate in several chemical reactions:
These reactions are significant for further modifications of PD 174265 to enhance its pharmacological properties or to study its mechanism of action.
PD 174265 functions primarily as an ATP-competitive inhibitor of EGFR tyrosine kinase. By binding to the ATP-binding site on EGFR, it prevents phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival.
This selectivity makes it a valuable tool in both research and potential therapeutic applications targeting cancers driven by aberrant EGFR signaling.
PD 174265 possesses several notable physical and chemical properties:
These properties are crucial for determining its formulation in drug development and its behavior in biological systems .
PD 174265 has diverse applications across several scientific fields:
PD 174265 (molecular formula: C₁₇H₁₅BrN₄O; molecular weight: 371.24 g/mol) is a potent, reversible inhibitor targeting the adenosine triphosphate (ATP)-binding site within the kinase domain of epidermal growth factor receptor (EGFR). The kinase domain comprises an N-lobe (β-sheets and αC-helix) and a C-lobe (α-helices), with the ATP-binding cleft situated between them [9]. PD 174265 binds competitively by mimicking ATP's interactions with conserved residues, including the glycine-rich P-loop (residues 719–724) and the hinge region connecting the N- and C-lobes [6].
Key structural determinants of binding include:
Table 1: Structural Features of PD 174265 Binding to EGFR Kinase Domain
Binding Element | Target Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Quinazoline core | Leu718, Val702 | Hydrophobic | Occupies adenine pocket |
meta-Bromoaniline | Thr830 | Halogen bond | Stabilizes hinge region binding |
Propanamide linker | Lys721, Glu738 | Hydrogen bonding | Disrupts K721-E738 salt bridge |
Solubility profile | N/A | DMSO solubility (100 mM) | Enhances cell permeability |
Molecular dynamics simulations reveal that PD 174265 stabilizes EGFR in a "DFG-in" (Asp831-Phe832-Gly833) inactive conformation, preventing the αC-helix from adopting the "in" orientation required for catalysis [6] [9]. This shifts the conformational equilibrium away from the active state, inhibiting autophosphorylation.
PD 174265 exhibits sub-nanomolar potency against wild-type EGFR (IC₅₀ = 0.45 nM), with reversible binding kinetics confirmed through washout experiments restoring kinase activity [1] [3]. Its selectivity profile favors EGFR over other human epidermal growth factor receptor (HER) family members:
Table 2: Selectivity Profile of PD 174265 Across HER Family Kinases
Kinase Target | IC₅₀ (nM) | Key Structural Difference vs. EGFR | Selectivity Fold (EGFR vs. Target) |
---|---|---|---|
EGFR (HER1) | 0.45 | Reference | 1 |
HER2 (ErbB2) | >50 | M774 vs. C773 (bulkier side chain) | >100 |
HER3 (ErbB3) | >100 | Impaired catalytic activity | >200 |
HER4 (ErbB4) | ~5.0 | Partially conserved ATP pocket | ~10 |
Kinetic studies show PD 174265 is ATP-competitive, with dissociation constants (Kd) in the low nanomolar range. No inhibition is observed against unrelated kinases (e.g., Src, PKC) at concentrations ≤1 µM, underscoring its specificity [3] [7].
PD 174265 and PD 168393 (a covalent inhibitor) share a 4-anilinoquinazoline scaffold but diverge in pharmacophore design and inhibition kinetics:
Table 3: Reversible vs. Irreversible EGFR Inhibitor Properties
Property | PD 174265 (Reversible) | PD 168393 (Irreversible) |
---|---|---|
Binding Mechanism | Non-covalent, ATP-competitive | Covalent modification of Cys773 |
EGFR IC₅₀ | 0.45 nM | 0.38 nM |
Cellular Recovery (after washout) | Complete at 8 hours | <10% at 8 hours |
Stoichiometry | 1:1 (non-covalent complex) | 1:1 (covalent adduct) |
Structural Requirement | Bromoaniline for hinge binding | Acrylamide at C6 for Cys773 attack |
Structural modeling confirms that PD 174265's bromoaniline group occupies a sub-pocket near Thr830 without contacting Cys773, explaining its reversibility. Mutating Cys773 to serine abolishes PD 168393's activity but minimally affects PD 174265, highlighting the mechanistic divergence [7].
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